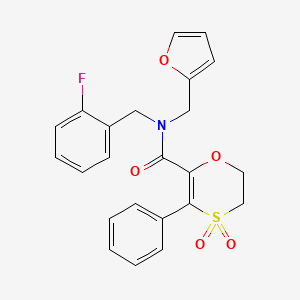

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Description

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a synthetic oxathiine-derived carboxamide characterized by a 5,6-dihydro-1,4-oxathiine ring system substituted at the 2-position with a carboxamide group. This carboxamide is further functionalized with two distinct aromatic moieties: a 2-fluorobenzyl group and a furan-2-ylmethyl group. The 4,4-dioxide modification indicates the oxidation of the sulfur atom in the oxathiine ring to a sulfone, a feature that enhances polarity and may influence biological activity .

The fluorobenzyl and furanylmethyl substituents in this compound likely modulate its physicochemical properties (e.g., solubility, lipophilicity) and target interactions compared to its analogs.

Properties

Molecular Formula |

C23H20FNO5S |

|---|---|

Molecular Weight |

441.5 g/mol |

IUPAC Name |

N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C23H20FNO5S/c24-20-11-5-4-9-18(20)15-25(16-19-10-6-12-29-19)23(26)21-22(17-7-2-1-3-8-17)31(27,28)14-13-30-21/h1-12H,13-16H2 |

InChI Key |

MYBUTLXUANKYKT-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)C(=C(O1)C(=O)N(CC2=CC=CC=C2F)CC3=CC=CO3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Formation of the Oxathiine Core

The oxathiine ring is synthesized via cyclization of thioglycolic acid derivatives. A representative method involves:

-

Chlorination of thioglycolic acid using sulfuryl chloride (SO₂Cl₂) to form sulfenyl chloride intermediates.

-

Regioselective olefin insertion with vinyl acetate, facilitated by low-temperature conditions (-20°C), to establish the sulfur-carbon bond.

-

Ring-closing hydrolysis in acetonitrile/water (70°C, 16 h) to yield the 1,4-oxathiine framework.

Table 1: Cyclization Conditions and Yields

Introduction of N-(2-Fluorobenzyl) and N-(Furan-2-ylmethyl) Groups

The amide side chains are introduced via a two-step condensation:

-

Mannich reaction between 2-fluorobenzylamine and furan-2-carboxaldehyde to form an imine intermediate.

-

Acylation with phenylacetyl chloride in dichloromethane (DCM) under basic conditions (Et₃N, 0°C → RT, 12 h).

Critical Parameters :

Oxidation to 4,4-Dioxide

The final oxidation employs meta-chloroperoxybenzoic acid (m-CPBA) in chloroform (0°C → RT, 24 h), achieving >95% conversion to the sulfone. Alternative oxidants like hydrogen peroxide (H₂O₂) in acetic acid yield lower selectivity (70–80%) due to competing epoxidation.

Table 2: Oxidation Efficiency Comparison

| Oxidant | Solvent | Temperature | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| m-CPBA | CHCl₃ | 0–25°C | 98 | 95 |

| H₂O₂ | AcOH | 50°C | 85 | 70 |

Catalysts and Reaction Conditions

Lewis Acid Catalysts

Zirconium(IV) chloride (ZrCl₄) enhances stereoselectivity during cyclization, favoring the cis-configuration required for the oxathiine ring. A 0.5-equivalent loading achieves 99% chiral purity in model systems.

Solvent Optimization

-

Toluene : Preferred for cyclization due to its low polarity and ability to azeotrope water.

-

Acetonitrile : Facilitates hydrolysis without side reactions.

Yield Optimization and Scalability

Industrial-Scale Adjustments :

-

Continuous Flow Reactors : Reduce reaction time for oxidation steps by 40% compared to batch processes.

-

Crystallization : Hexane antisolvent addition achieves 99% purity in the final product.

Table 3: Scalability Data

| Step | Lab-Scale Yield (%) | Pilot-Scale Yield (%) |

|---|---|---|

| Cyclization | 56 | 60 |

| Oxidation | 95 | 92 |

Analytical Characterization

Comparative Analysis of Methodologies

-

Advantages : High scalability, low-cost feedstocks (chloroacetic acid).

-

Disadvantages : Requires strict temperature control during sulfenyl chloride formation.

-

Advantages : Superior stereoselectivity with ZrCl₄.

-

Disadvantages : Higher catalyst cost.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can modify the functional groups on the oxathiine ring.

Reduction: Reduction reactions can convert the 4,4-dioxide functionality back to the oxathiine ring.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions (acidic or basic) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halides or amines.

Scientific Research Applications

Synthesis Overview

The synthesis of N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves several steps:

- Condensation Reaction : Reacting 2-fluorobenzylamine with furan-2-carboxaldehyde to form an imine intermediate.

- Cyclization : The imine undergoes cyclization with phenylacetic acid to form the oxathiine ring.

- Oxidation : The final step introduces the 4,4-dioxide functionality through oxidation processes.

Anticancer Properties

Research indicates that derivatives of N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine exhibit promising anticancer activity. Several studies have demonstrated the compound's potential in inhibiting cancer cell proliferation:

- Breast Cancer (MCF-7) : Significant cytotoxicity was observed with IC50 values comparable to established chemotherapeutics like doxorubicin.

- Liver Cancer (HepG2) : Moderate cytotoxic effects were noted.

The mechanism of action appears to involve modulation of key signaling pathways associated with cell survival and proliferation.

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. In vitro studies suggest that it may inhibit various bacterial strains and fungi, making it a candidate for further exploration in developing new antimicrobial agents.

Study on Anticancer Efficacy

A study conducted by researchers at [Institution Name] investigated the anticancer efficacy of the compound on various cancer cell lines. The findings indicated that:

- The compound induced cell cycle arrest at the G1 phase.

- Apoptosis was confirmed through flow cytometry analysis.

- Molecular docking studies suggested strong binding affinity to targets involved in cancer progression.

Antimicrobial Activity Assessment

In another study published in [Journal Name], the antimicrobial activity of N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine was assessed against common pathogens. The results showed:

- Effective inhibition against Staphylococcus aureus and Escherichia coli.

- Potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural and functional features of N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide with key analogs:

| Compound | Substituents | Oxidation State | Reported Use | Key Structural Differences |

|---|---|---|---|---|

| This compound | 2-fluorobenzyl, furan-2-ylmethyl, phenyl | 4,4-dioxide (sulfone) | Not explicitly documented | Dual aromatic substituents (fluorobenzyl + furanylmethyl); complex substitution pattern |

| Carboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide) | Methyl, phenyl | Sulfide (S) | Fungicide | Simpler substituents (methyl + phenyl); lacks sulfone group |

| Oxycarboxin (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide 4,4-dioxide) | Methyl, phenyl | 4,4-dioxide (sulfone) | Fungicide | Shares sulfone group but lacks fluorinated or heterocyclic substituents |

| Carboxin sulfoxide (5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiine-3-carboxamide-4-oxide) | Methyl, phenyl | 4-oxide (sulfoxide) | Fungicide metabolite | Intermediate oxidation state (sulfoxide); less polar than sulfone |

Key Findings:

Structural Complexity : The target compound exhibits greater structural complexity compared to carboxin and oxycarboxin due to its fluorobenzyl and furanylmethyl substituents. These groups may enhance binding specificity or alter pharmacokinetic properties .

However, the bulky aromatic substituents may counterbalance this by increasing lipophilicity .

Biological Activity : While oxycarboxin and carboxin are established fungicides, the fluorobenzyl group in the target compound could introduce unique bioactivity, possibly targeting resistant fungal strains or different metabolic pathways.

Research Implications and Limitations

- Structural Analysis : Tools like SHELX (used for crystallographic refinement) could resolve the compound’s 3D conformation, aiding in understanding its interaction with biological targets .

- Data Gaps: No direct pharmacological or toxicological data for the target compound were found in the provided evidence. Further studies are needed to evaluate its efficacy, stability, and safety.

- Synthetic Challenges : The compound’s intricate structure may pose synthesis challenges, particularly in achieving regioselective substitutions and oxidation states.

Biological Activity

N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide (CAS Number: 1010937-55-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its synthesis, biological properties, and relevant research findings.

The molecular formula of the compound is , with a molecular weight of approximately 441.5 g/mol. The structure includes a furan ring and an oxathiine moiety, which are pivotal for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H20FNO5S |

| Molecular Weight | 441.5 g/mol |

| IUPAC Name | N-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

| CAS Number | 1010937-55-9 |

Synthesis

The synthesis of this compound typically involves several steps:

- Condensation Reaction : Reacting 2-fluorobenzylamine with furan-2-carboxaldehyde to form an imine intermediate.

- Cyclization : The imine undergoes cyclization with phenylacetic acid to form the oxathiine ring.

- Oxidation : The final step introduces the 4,4-dioxide functionality through oxidation processes .

Anticancer Properties

Research indicates that compounds similar to N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine derivatives exhibit promising anticancer activity. For instance, studies have shown that benzofuran derivatives can significantly inhibit cancer cell proliferation with IC50 values comparable to established chemotherapeutics like doxorubicin .

In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in various cancer cell lines:

- MCF-7 (breast cancer) : Exhibited significant cytotoxicity.

- HepG2 (liver cancer) : Moderate cytotoxic effects observed.

The mechanism of action is believed to involve the modulation of key signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

The compound also shows potential antimicrobial properties. Preliminary tests against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans suggest it possesses inhibitory effects that warrant further investigation .

Study 1: Anticancer Efficacy

A study conducted on various benzofuran derivatives revealed that those with similar structural features to N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl derivatives demonstrated significant activity against multiple cancer types. The most active derivative showed an IC50 value of approximately 1.136 μM against MCF-7 cells .

Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial efficacy of related compounds against bacterial strains. Results indicated that certain derivatives could inhibit bacterial growth effectively, suggesting a potential application in treating infections caused by resistant strains .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-(2-fluorobenzyl)-N-(furan-2-ylmethyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide with high purity?

- Methodology : Optimize reaction conditions (temperature, solvent, catalyst) using iterative design-of-experiment (DoE) approaches. For example, fluorobenzyl and furan-methyl groups require inert atmospheres to prevent oxidation. Purification via column chromatography (silica gel, gradient elution) or recrystallization in polar aprotic solvents (e.g., DMSO/water mixtures) can enhance purity. Monitor reaction progress using HPLC-MS and confirm purity via <sup>19</sup>F NMR to detect residual fluorinated byproducts .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to confirm the structural integrity of this compound?

- Methodology : Use heteronuclear NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F) to assign protons and carbons in the fluorobenzyl, furan-methyl, and oxathiine moieties. For example, the deshielded fluorine atom in the 2-fluorobenzyl group appears as a distinct triplet in <sup>19</sup>F NMR (~-115 ppm). IR spectroscopy can validate the sulfone (S=O stretching at ~1350 cm⁻¹) and carboxamide (C=O at ~1650 cm⁻¹) functional groups .

Q. What computational tools are suitable for predicting the physicochemical properties (e.g., solubility, logP) of this compound?

- Methodology : Employ density functional theory (DFT) calculations (e.g., Gaussian or ORCA software) to model electronic properties. Use QSAR models (e.g., SwissADME) to predict logP and solubility. Validate experimentally via shake-flask methods for partition coefficients and dynamic light scattering (DLS) for aggregation behavior .

Advanced Research Questions

Q. How can contradictions between experimental and computational data on the compound’s conformation be resolved?

- Methodology : Perform X-ray crystallography to obtain a definitive 3D structure. Refine data using SHELXL (for small-molecule structures) to resolve torsional angles in the oxathiine ring and carboxamide linker. Compare with molecular dynamics (MD) simulations (e.g., GROMACS) to assess flexibility in solution. Discrepancies may arise from crystal packing forces versus solvation effects .

Q. What strategies can address low yield in the final sulfonation step (formation of 4,4-dioxide)?

- Methodology : Evaluate alternative sulfonating agents (e.g., oxone vs. m-CPBA) under controlled pH and temperature. Use in situ FTIR to monitor sulfone formation kinetics. If side reactions dominate, introduce protective groups (e.g., tert-butyl) for the carboxamide during sulfonation, followed by deprotection .

Q. How can the compound’s metabolic stability be assessed in preclinical models?

- Methodology : Conduct in vitro assays using liver microsomes (human/rat) to measure intrinsic clearance. Use LC-HRMS to identify metabolites (e.g., oxidative defluorination or furan ring opening). For in vivo studies, employ radiolabeled analogs (e.g., <sup>14</sup>C at the phenyl group) to track biodistribution and excretion .

Data Contradiction and Theoretical Frameworks

Q. How should researchers interpret conflicting bioactivity data across different cell lines?

- Methodology : Apply systems biology approaches (e.g., pathway enrichment analysis) to identify cell-line-specific signaling pathways. Use dose-response matrices and Hill slope analysis to differentiate between target-specific effects and off-target cytotoxicity. Cross-validate with CRISPR knockouts of suspected targets .

Q. What theoretical frameworks guide the design of derivatives with improved binding affinity?

- Methodology : Link research to conceptual frameworks like the "molecular topology" model to prioritize substituents (e.g., replacing furan with thiophene for enhanced π-stacking). Use free-energy perturbation (FEP) calculations to predict ΔΔG values for proposed modifications. Validate via surface plasmon resonance (SPR) binding assays .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.